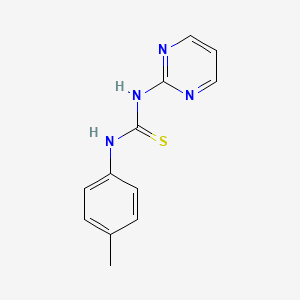
N-(4-Methylphenyl)-N'-pyrimidin-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 4-methylphenyl group and a pyrimidin-2-yl group. The unique structure of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyrimidine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the production time and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding sulfonylurea.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: The major product is the corresponding sulfonylurea.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of protein-protein interactions. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea can be compared with other similar compounds, such as:
N-(4-Methylphenyl)-N’-pyrimidin-2-ylurea: This compound has a similar structure but lacks the sulfur atom in the thiourea group.
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthioamide: This compound has a similar structure but contains a thioamide group instead of a thiourea group.
The uniqueness of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
58930-37-3 |
|---|---|
Molecular Formula |
C12H12N4S |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-pyrimidin-2-ylthiourea |
InChI |
InChI=1S/C12H12N4S/c1-9-3-5-10(6-4-9)15-12(17)16-11-13-7-2-8-14-11/h2-8H,1H3,(H2,13,14,15,16,17) |
InChI Key |
YGKOHZFJSQKFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















